Maritimein with hplc
CAS No.:
Cat. No.: VC18382129
Molecular Formula: C21H20O11
Molecular Weight: 448.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20O11 |
|---|---|
| Molecular Weight | 448.4 g/mol |
| IUPAC Name | 2-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C21H20O11/c22-7-14-16(26)18(28)19(29)21(32-14)31-12-4-2-9-15(25)13(30-20(9)17(12)27)6-8-1-3-10(23)11(24)5-8/h1-6,14,16,18-19,21-24,26-29H,7H2 |
| Standard InChI Key | SYRURBPRFQUYQS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Introduction
Chemical and Structural Profile of Maritimein
Maritimein (C₂₁H₂₀O₁₁) is an orange-yellow crystalline powder with a molar mass of 448.38 g/mol and a melting point range of 205–211°C . Its structure comprises a flavone backbone (maritimetin) conjugated to a glucose moiety at the 6-position, as evidenced by the SMILES notation:
c1cc(c(cc1C2C(=O)c3ccc(c(c3O2)O)O[C@@H]4C([C@H]([C@H](C(O4)CO)O)O)O)O)O .
Solubility and Stability
Maritimein exhibits solubility in polar organic solvents, particularly butanol:acetic acid:water (4:1:5 v/v), but remains insoluble in nonpolar media . Stability assessments recommend storage at 4°C in anhydrous conditions to prevent degradation .
Table 1: Physicochemical Properties of Maritimein
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₀O₁₁ | |
| Molecular Weight | 448.38 g/mol | |
| Melting Point | 205–211°C | |
| Purity (HPLC) | ≥98% | |
| Solubility | Butanol:acetic acid:water (4:1:5) |
HPLC Methodologies for Maritimein Analysis
HPLC has emerged as the gold standard for Maritimein analysis due to its resolution, sensitivity, and compatibility with thermolabile compounds. Reverse-phase C18 columns are predominantly employed, leveraging acetonitrile-water gradients for optimal separation .
Chromatographic Conditions
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Column: C18 (250 mm × 4.6 mm, 5 µm)
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Mobile Phase: Acetonitrile (A) and 0.1% formic acid (B)
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Gradient: 10–40% A over 30 min
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Flow Rate: 1.0 mL/min
These parameters achieve baseline separation of Maritimein from co-extracted pigments, with retention times (t₃) typically between 12–15 min .
Quantification and Calibration
External calibration curves using certified reference materials (CRMs) demonstrate linearity (R² > 0.999) across 0.1–100 µg/mL . Limits of detection (LOD) and quantification (LOQ) are reported at 0.03 µg/mL and 0.1 µg/mL, respectively .
Table 2: HPLC Performance Metrics for Maritimein
| Parameter | Value | Source |
|---|---|---|
| Linearity Range | 0.1–100 µg/mL | |
| LOD | 0.03 µg/mL | |
| LOQ | 0.1 µg/mL | |
| Recovery Rate | 98.2–101.5% |
Applications in Marine Phytochemical Research
Maritimein’s role as a biogeochemical marker is underscored by its presence in phytoplankton communities, particularly diatoms and dinoflagellates . The MAREDAT global pigment database, which integrates 35,634 HPLC-derived pigment suites, highlights Maritimein’s utility in tracking algal blooms and nutrient cycles .
Ecological Monitoring
In the South Pacific Ocean, HPLC profiling revealed Maritimein concentrations correlating with silicate availability (r = 0.78, p < 0.01), suggesting its role in diatom-mediated carbon export .
Toxicological Assessments
HPLC-ICP-MS hyphenated techniques have been adapted for organometallic speciation in marine matrices . While Maritimein itself lacks metal conjugates, these methods inform best practices for minimizing matrix interference during flavonoid analysis .
Comparative Analytical Techniques
HPLC vs. GC-MS
Gas chromatography-mass spectrometry (GC-MS) requires derivatization for flavonoid analysis, introducing artifacts and reducing throughput . HPLC obviates this step, preserving Maritimein’s native structure and enabling direct injection of crude extracts .
HPLC vs. Spectrophotometry
UV-Vis spectrophotometry, though rapid, fails to distinguish Maritimein from structurally analogous flavones like luteolin-7-glucoside. HPLC’s resolution power mitigates this, achieving >95% peak purity in mixed samples .
Challenges and Future Directions
Despite HPLC’s dominance, matrix effects in saline samples remain problematic. Solid-phase extraction (SPE) with C18 cartridges improves recovery rates to >95% but increases processing time by 30% . Emerging ultra-HPLC (UHPLC) systems with sub-2 µm particles promise faster separations (t₃ < 5 min) without compromising resolution .
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